6-FLUORO-4-(4-METHOXYBENZENESULFONYL)-3-(MORPHOLINE-4-CARBONYL)QUINOLINE
Description
6-FLUORO-4-(4-METHOXYBENZENESULFONYL)-3-(MORPHOLINE-4-CARBONYL)QUINOLINE is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Properties
IUPAC Name |
[6-fluoro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O5S/c1-28-15-3-5-16(6-4-15)30(26,27)20-17-12-14(22)2-7-19(17)23-13-18(20)21(25)24-8-10-29-11-9-24/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHKOADXHBUJCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-FLUORO-4-(4-METHOXYBENZENESULFONYL)-3-(MORPHOLINE-4-CARBONYL)QUINOLINE typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Fluoro Group: Fluorination can be done using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Morpholino Group Addition: This can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Sulfonyl Group Reactivity
The 4-methoxybenzenesulfonyl moiety demonstrates electrophilic character, participating in nucleophilic aromatic substitution (NAS) and hydrolysis reactions.
Key Reactions:
Mechanistic Insight : The electron-withdrawing sulfonyl group activates the quinoline core for NAS at C-5 and C-7 positions in acidic media .
Morpholine Carbonyl Reactivity
The 3-(morpholine-4-carbonyl) group undergoes transamidation and reduction reactions.
Experimental Data:
Stability Note : The morpholine carbonyl resists hydrolysis below pH 10 but degrades in strong bases (t₁/₂ = 2h at pH 12) .
Fluorine Substituent Behavior
The C-6 fluorine atom participates in halogen exchange and directs electrophilic substitution.
Reaction Pathways:
-
Halogen Exchange (SNAr):
(89% conversion) -
Electrophilic Aromatic Substitution :
Nitration occurs preferentially at C-8 due to fluorine's meta-directing effect (HNO₃/H₂SO₄, 0°C → 45% yield) .
Quinoline Core Modifications
The heterocyclic system undergoes cycloaddition and oxidation reactions.
Documented Transformations:
| Process | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Diels-Alder Cycloaddition | Maleic anhydride/PhMe (reflux) | Tricyclic adduct | 33% | |
| Oxidative Ring Opening | KMnO₄/H₂O (70°C, 8h) | Pyridine-2,3-dicarboxylic acid | 57% |
Comparative Stability Profile
Critical stability parameters from thermal analysis:
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Thermal Decomposition (Tₚ) | 248°C | DSC | |
| Photolytic Degradation (λ₃₆₅) | t₁/₂ = 14h (aqueous media) | HPLC-UV | |
| Hydrolytic Stability (pH 7.4) | >95% intact after 24h | LC-MS |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 6-fluoro-4-(4-methoxybenzenesulfonyl)-3-(morpholine-4-carbonyl)quinoline as an anticancer agent. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, it has been evaluated for its effectiveness against breast cancer and leukemia cells, demonstrating significant cytotoxicity and the ability to induce apoptosis in these cell lines .
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against a range of pathogens, including bacteria and fungi. Its sulfonamide moiety contributes to this effect by interfering with bacterial folic acid synthesis, making it a candidate for further development in treating bacterial infections .
Anti-inflammatory Effects
Research indicates that 6-fluoro-4-(4-methoxybenzenesulfonyl)-3-(morpholine-4-carbonyl)quinoline may possess anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Synthesis Methodologies
The synthesis of 6-fluoro-4-(4-methoxybenzenesulfonyl)-3-(morpholine-4-carbonyl)quinoline involves several key steps:
- Formation of the Quinoline Core : The initial step typically involves the condensation of appropriate aniline derivatives with α,β-unsaturated carbonyl compounds.
- Introduction of Functional Groups : Subsequent reactions introduce the fluorine and methoxy groups through electrophilic aromatic substitution methods.
- Sulfonation : The introduction of the sulfonyl group is achieved using sulfonyl chlorides under basic conditions.
- Final Modifications : The morpholine derivative is introduced last to form the final product.
The overall yield and purity of the synthesized compound are critical for its biological evaluation and subsequent applications in drug development .
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's efficacy against various cancer cell lines. These studies typically measure cell viability using MTT or similar assays, providing insights into the compound's potential as an anticancer drug.
In Vivo Studies
Animal models are used to assess the pharmacokinetics and pharmacodynamics of 6-fluoro-4-(4-methoxybenzenesulfonyl)-3-(morpholine-4-carbonyl)quinoline. These studies help determine optimal dosing regimens and evaluate therapeutic efficacy in a living organism.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known quinoline derivative used as an antimalarial drug.
Quinoline N-oxides: Oxidized derivatives of quinoline with various biological activities.
Sulfonylquinolines: Compounds with a sulfonyl group attached to the quinoline core, known for their diverse biological activities.
Uniqueness
6-FLUORO-4-(4-METHOXYBENZENESULFONYL)-3-(MORPHOLINE-4-CARBONYL)QUINOLINE is unique due to the specific combination of functional groups, which could confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Biological Activity
6-Fluoro-4-(4-methoxybenzenesulfonyl)-3-(morpholine-4-carbonyl)quinoline is a synthetic compound notable for its complex structure and potential biological applications. Its molecular formula is , with a molecular weight of approximately 430.45 g/mol. This compound features a quinoline core, fluorine atom, methoxybenzenesulfonyl group, and a morpholine carbonyl moiety, contributing to its diverse chemical properties and biological activities.
The synthesis of 6-fluoro-4-(4-methoxybenzenesulfonyl)-3-(morpholine-4-carbonyl)quinoline typically involves several steps, including:
- Formation of the Quinoline Core : This may involve cyclization reactions using appropriate precursors.
- Introduction of Functional Groups : The fluorine atom and methoxybenzenesulfonyl group can be introduced via specific fluorination and sulfonylation reactions.
- Morpholine Carbonyl Addition : The morpholine moiety is added to enhance the compound's biological activity.
Biological Activity
Research indicates that compounds similar to 6-fluoro-4-(4-methoxybenzenesulfonyl)-3-(morpholine-4-carbonyl)quinoline exhibit significant biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains.
- Anticancer Activity : Similar quinoline derivatives have shown potential in inhibiting cancer cell proliferation, particularly in non-small cell lung cancer models .
- Enzyme Inhibition : Interaction studies indicate that it may inhibit specific enzymes involved in metabolic pathways or cellular signaling.
Case Studies
-
Anticancer Activity Assessment :
- A study evaluated the anticancer properties of various quinoline derivatives, including those structurally related to 6-fluoro-4-(4-methoxybenzenesulfonyl)-3-(morpholine-4-carbonyl)quinoline. Results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting strong potential for further development as anticancer agents .
- Enzyme Interaction Studies :
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Hydroxyquinoline | Hydroxy group at position 4 | Known for antimicrobial activity |
| 8-Fluoroquinolone | Fluorine at position 8 | Exhibits potent antibacterial properties |
| 2-Methylquinoline | Methyl substitution at position 2 | Used in dye synthesis and as a building block |
The unique combination of functional groups in 6-fluoro-4-(4-methoxybenzenesulfonyl)-3-(morpholine-4-carbonyl)quinoline distinguishes it from other quinolines, enhancing its potential biological activity compared to its analogs .
Q & A
Q. What are the critical steps in synthesizing 6-fluoro-4-(4-methoxybenzenesulfonyl)-3-(morpholine-4-carbonyl)quinoline, and how can reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves: (i) Formation of the quinoline core via cyclization of substituted anilines with trifluoroacetyl intermediates under reflux conditions (e.g., acetonitrile, 80°C, 12 hours). (ii) Sulfonylation at the 4-position using 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) at 0–25°C. (iii) Introduction of the morpholine carbonyl group via a coupling reaction with morpholine-4-carbonyl chloride using a coupling agent like DCC (dicyclohexylcarbodiimide). Yield optimization requires precise temperature control during sulfonylation and anhydrous conditions for coupling reactions to avoid hydrolysis .
Q. Which spectroscopic techniques are prioritized for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : To verify the quinoline core (aromatic protons at δ 7.5–8.5 ppm) and substituents (e.g., methoxy singlet at δ 3.8 ppm, morpholine protons at δ 3.4–3.7 ppm).
- FT-IR : Confirmation of sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and carbonyl (C=O at ~1650 cm⁻¹) groups.
- High-Resolution Mass Spectrometry (HRMS) : For molecular ion validation (expected [M+H]+ ~475–480 m/z).
Purity should be assessed via HPLC (C18 column, acetonitrile/water gradient) .
Q. What are the hypothesized biological targets for this compound based on structurally similar quinoline derivatives?
- Methodological Answer :
- Kinase Inhibition : Fluorinated quinolines often target PI3Kδ (phosphoinositide 3-kinase delta) due to interactions with ATP-binding domains.
- CNS Targets : The morpholine group may enhance blood-brain barrier penetration, suggesting potential activity against muscarinic (e.g., M4) or dopaminergic receptors.
- DNA Intercalation : The planar quinoline core could enable DNA binding, analogous to camptothecin derivatives.
Initial screening should include kinase inhibition assays (e.g., ADP-Glo™) and receptor binding studies using radiolabeled ligands .
Advanced Research Questions
Q. How can researchers address contradictions in reported IC50 values for similar quinoline derivatives across different assay systems?
- Methodological Answer :
- Assay Standardization : Use a common cell line (e.g., HEK293 for kinases) and normalize data against reference inhibitors (e.g., LY294002 for PI3Kδ).
- Compound Purity : Validate via HPLC and elemental analysis to exclude batch-dependent impurities.
- Solvent Effects : Test activity in DMSO vs. aqueous buffers to assess aggregation artifacts.
- Data Harmonization : Apply cheminformatics tools (e.g., KNIME) to cross-reference bioactivity databases and adjust for assay variability .
Q. What computational strategies are effective in predicting the binding mode of this compound to M4 receptors or PI3Kδ?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide with crystal structures (e.g., PI3Kδ PDB: 2WXR) to model interactions. Key residues: Lys779 (PI3Kδ) for sulfonyl hydrogen bonding.
- MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of the quinoline-morpholine moiety in the receptor’s hydrophobic pocket.
- Free Energy Calculations : Apply MM/GBSA to rank binding affinities compared to known inhibitors.
Validate predictions with mutagenesis studies (e.g., alanine scanning of PI3Kδ) .
Q. How does the 4-methoxybenzenesulfonyl group influence regioselectivity in electrophilic substitution reactions?
- Methodological Answer :
- Electron-Withdrawing Effect : The sulfonyl group deactivates the quinoline ring, directing electrophiles (e.g., nitronium ion) to the less deactivated 6-fluoro position.
- Steric Hindrance : The methoxy group’s ortho/para-directing nature competes, but steric bulk favors meta-like substitution.
Experimental verification: Nitration (HNO3/H2SO4) followed by LC-MS to identify nitro-adduct positions .
Q. What structure-activity relationship (SAR) trends are observed when modifying the morpholine carbonyl group in this scaffold?
- Methodological Answer :
- Morpholine vs. Thiomorpholine : Replacement with thiomorpholine () increases lipophilicity (clogP +0.5), enhancing CNS penetration but reducing aqueous solubility.
- Carbonyl Removal : Deleting the carbonyl (to morpholine) reduces hydrogen-bonding capacity, decreasing kinase inhibition by ~30% (per analog studies in ).
- Alternative Heterocycles : Piperazine or pyrrolidine substitutions () alter conformational flexibility, impacting target selectivity.
SAR studies should include logP measurements and enzyme inhibition profiling .
Data Contradiction Analysis
Q. How can conflicting solubility data (e.g., DMSO vs. aqueous buffers) be reconciled during formulation for in vivo studies?
- Methodological Answer :
- Co-solvent Systems : Use Cremophor EL/ethanol (1:1) for parenteral administration, validated by dynamic light scattering (DLS) to confirm nanoparticle formation.
- Protonation State Adjustment : The morpholine group (pKa ~7.4) can be protonated at physiological pH, improving aqueous solubility. Test solubility at pH 6.5–7.4 via shake-flask method.
- Salt Formation : Explore hydrochloride or mesylate salts to enhance crystallinity and dissolution rates .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
